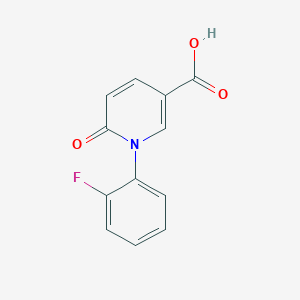

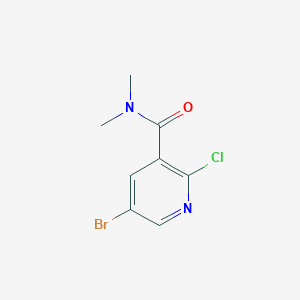

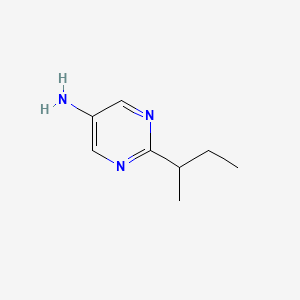

![molecular formula C8H6F3N3 B1445096 6-Amino-2-(trifluorometil)imidazo[1,2-a]piridina CAS No. 1343040-93-6](/img/structure/B1445096.png)

6-Amino-2-(trifluorometil)imidazo[1,2-a]piridina

Descripción general

Descripción

“2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the empirical formula C10H10F3N3 . It is a solid substance and is part of a class of compounds known as imidazopyridines, which have been recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

A method for the synthesis of imidazo[1,2-a]pyridine derivatives involves a photosensitizer-free visible-light-promoted method for direct trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . The reaction occurs under mild conditions and is tolerant of various functional groups .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a fused bicyclic 5,6 heterocycle . The trifluoromethyl group is attached to the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” include its synthesis from 2-aminopyridines and α-bromoketones under microwave irradiation . The reaction is reasonably fast, very clean, high yielding, and environmentally benign .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is a solid substance . Its molecular weight is 229.20 . The compound’s InChI key is JKNDDHPIHLMVTH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Antivirales y Antibacterianos

Las imidazo[1,2-a]piridinas, la clase de compuestos a la que pertenece nuestro compuesto de interés, han mostrado una bioactividad prometedora, incluyendo propiedades antivirales y antibacterianas . El grupo trifluorometil podría potencialmente mejorar estas propiedades al aumentar la lipofilia del compuesto, mejorando así la penetración de la membrana celular y la biodisponibilidad general.

Síntesis Farmacéutica: Sedantes y Anxiolíticos

Algunos fármacos sintéticos que contienen la unidad imidazo[1,2-a]piridina se han comercializado, como el sedante Zolpidem y el ansiolítico Alpidem . La presencia del grupo trifluorometil en nuestro compuesto podría influir en la afinidad de unión a los receptores GABA, que son los objetivos de este tipo de fármacos.

Investigación del Cáncer: Inhibidores de la Quinasa Dependiente de Ciclina

Esta clase de compuestos también se ha descrito como inhibidores de la quinasa dependiente de ciclina (CDK) , que son cruciales en la regulación de la progresión del ciclo celular. Las características estructurales de la 6-Amino-2-(trifluorometil)imidazo[1,2-a]piridina podrían explorarse para el desarrollo de nuevos fármacos anticancerígenos que se dirijan a las CDK.

Ciencia de Materiales: Dispositivos Optoelectrónicos

Las imidazo[1,2-a]piridinas tienen aplicaciones potenciales en ciencia de materiales, particularmente en el desarrollo de dispositivos optoelectrónicos . Las propiedades electrónicas que imparte el grupo trifluorometil podrían ser beneficiosas para mejorar el rendimiento de estos dispositivos.

Síntesis Química: Métodos Sin Catalizador

Se ha desarrollado un método sin solvente y sin catalizador para la síntesis de imidazo[1,2-a]piridinas, que es ambientalmente benigno y económicamente ventajoso . El grupo trifluorometil en nuestro compuesto podría proporcionar estabilidad y reactividad adicionales en estos métodos de síntesis.

Neurofarmacología: Bloqueadores de los Canales de Calcio

Se sabe que las imidazo[1,2-a]piridinas actúan como bloqueadores de los canales de calcio . La investigación sobre la this compound podría conducir al desarrollo de nuevos fármacos para trastornos neurológicos que se tratan con bloqueadores de los canales de calcio.

Bioquímica: Moduladores del Receptor GABA A

El potencial del compuesto como modulador del receptor GABA A es significativo, dado el papel de estos receptores en varios procesos neurológicos . El grupo trifluorometil podría modificar la interacción con el receptor, ofreciendo una vía para el desarrollo de nuevas terapias.

Química Ambiental: Aplicaciones de la Química Verde

La síntesis de imidazo[1,2-a]piridinas se puede alinear con los principios de la química verde, reduciendo el impacto ambiental de los procesos químicos . La estabilidad inherente del compuesto podría reducir la necesidad de condiciones duras, alineándose con prácticas sostenibles.

Mecanismo De Acción

While the specific mechanism of action for “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety information available indicates that “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

Direcciones Futuras

Imidazo[1,2-a]pyridine derivatives, including “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine”, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) , suggesting potential future directions in the development of new drugs for these conditions.

Análisis Bioquímico

Biochemical Properties

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The interaction between 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine and CDKs can lead to the inhibition of kinase activity, thereby affecting cell division and proliferation.

Cellular Effects

The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the PI3K/AKT signaling pathway, which is involved in cell growth, survival, and metabolism . Additionally, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell fate decisions.

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can prevent the phosphorylation of target proteins, thereby modulating downstream signaling pathways. Additionally, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.

Metabolic Pathways

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Additionally, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound in different tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine in these compartments can influence its interactions with biomolecules and its overall cellular effects.

Propiedades

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWPGOILORVYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

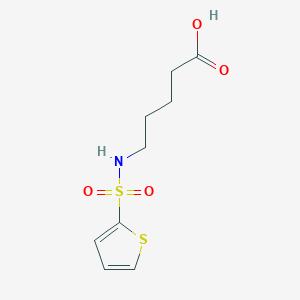

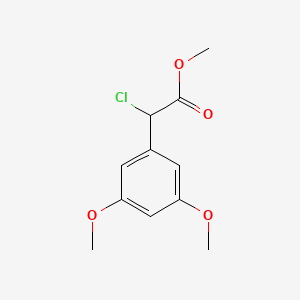

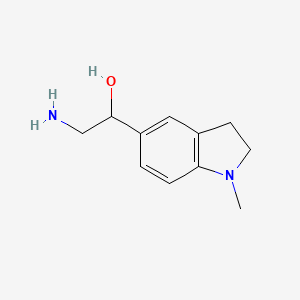

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)

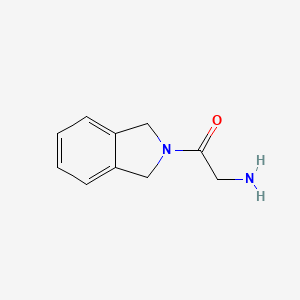

![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

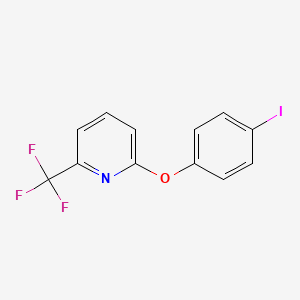

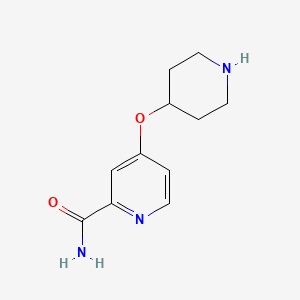

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)